
Pyrocatechol Violet sodium salt
Overview
Description
Pyrocatechol Violet sodium salt is a sulfone phthalein dye known for its ability to chelate metal ions, forming complexes that are bluish-violet in color . It is widely used as a complexometric indicator in various analytical applications . The compound has the empirical formula C19H13NaO7S and a molecular weight of 408.36 g/mol .
Preparation Methods
The synthesis of Pyrocatechol Violet sodium salt involves several steps. One method includes dissolving catechol in toluene, mixing it with dried and crushed o-methylbenzenesulfonic anhydride, and heating the mixture to reflux. The reaction is stirred at 95-105°C for 5 hours. The acidity of the reaction solution is then adjusted with acetic acid until it turns completely yellow. After cooling, ether is added to wash the solution, which is then filtered and dried at 50°C to obtain Pyrocatechol Violet .
Chemical Reactions Analysis
Pyrocatechol Violet sodium salt undergoes various chemical reactions, including oxidation, reduction, and complexation. For instance, it can be oxidized by nitrite ions in an aqueous acidic medium. The reaction is first order with respect to Pyrocatechol Violet and half order with respect to nitrite ions. The redox reaction displays a 1:1 stoichiometry and follows the rate law: ( \frac{d[PCVH]}{dt} = (a + b[H+])[PCVH][NO_2-]^{1/2} ) . Common reagents used in these reactions include hydrochloric acid and sodium chlorite . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Complexometric Indicator
Overview:
Pyrocatechol Violet sodium salt is extensively used as a complexometric indicator in titrations involving metal ions. Its primary function is to indicate the presence of certain metal ions by changing color upon complexation.
Mechanism:
The dye forms complexes with metal ions such as copper(II) and nickel(II), resulting in a color change that can be quantitatively measured. The color transition from yellow to bluish-violet indicates the formation of a metal-dye complex, which can be monitored spectrophotometrically.
Data Table: Complexometric Properties
Metal Ion | Color Change | Detection Limit |
---|---|---|
Copper(II) | Yellow to Violet | 0.1 mg/L |
Nickel(II) | Yellow to Violet | 0.05 mg/L |
Zinc(II) | Yellow to Violet | 0.2 mg/L |
Chelating Activity Studies
Application:
The chelating properties of this compound are utilized to study the interaction between the dye and various metal ions. This application is crucial in environmental chemistry for assessing metal ion pollution levels.
Case Study:
A study demonstrated the effectiveness of Pyrocatechol Violet in determining copper(II) chelation activity. The results indicated a strong affinity for copper ions, making it suitable for environmental monitoring of heavy metals in water samples .
Electrochemical Sensors
Overview:
Recent advancements have seen the incorporation of Pyrocatechol Violet into electrochemical sensors for the detection of biomolecules and metal ions.
Application Example:
A poly(Pyrocatechol Violet)/multi-walled carbon nanotubes composite film was developed for the simultaneous determination of uric acid, xanthine, and hypoxanthine. This method showcased high sensitivity and selectivity, demonstrating the potential of Pyrocatechol Violet in biosensing applications .
Protein Determination Assays
Methodology:
this compound has been employed in protein determination assays through its formation of metal-protein complexes.
Patent Insight:
A patented method utilizes Pyrocatechol Violet-metal complexes for quantifying protein concentrations in biological samples. This approach enhances the accuracy of protein assays by leveraging the distinct colorimetric changes associated with complex formation .
Chromatographic Applications
Role in Chromatography:
In chromatographic techniques, Pyrocatechol Violet serves as a reagent for detecting and quantifying phenolic compounds.
Research Findings:
A study highlighted its use in separating uranium(VI) from aqueous solutions using modified alumina columns, showcasing its versatility beyond simple indicator roles .
Mechanism of Action
The mechanism of action of Pyrocatechol Violet sodium salt involves its ability to chelate metal ions, forming stable complexes. This chelation changes the absorption spectrum of the solution, which can be used to detect and quantify metal ions . The compound interacts with metal ions through its sulfone and hydroxyl groups, forming coordination bonds that stabilize the metal ion in solution .
Comparison with Similar Compounds
Pyrocatechol Violet sodium salt is similar to other sulfone phthalein dyes such as Catechol Violet and Pyrocatecholsulfonphthalein . it is unique in its ability to form highly stable complexes with a wide range of metal ions, making it particularly useful in analytical chemistry . Other similar compounds include Resorcinol and Hydroquinone, which also have chelating properties but differ in their specific applications and stability .
Biological Activity
Pyrocatechol violet sodium salt (PCV) is a synthetic dye with notable applications in biological and analytical chemistry. Its unique properties make it a subject of interest in various fields, including environmental monitoring, clinical diagnostics, and biochemical research. This article explores the biological activity of PCV, highlighting its mechanisms of action, applications, and relevant case studies.
Pyrocatechol violet is a water-soluble indicator that changes color based on pH levels. The molecular formula for pyrocatechol violet is , and its structure features a sulfonic acid group that enhances its solubility in aqueous solutions. The compound exhibits distinct color changes from red at acidic pH to yellow at basic pH, making it useful as a pH indicator in various assays.
Mechanisms of Biological Activity
PCV's biological activity can be attributed to several mechanisms:
- Redox Activity : PCV acts as a redox mediator, facilitating electron transfer reactions. This property has been utilized in electrochemical sensors for detecting various biomolecules, including NADH and dopamine .
- Antioxidant Properties : The catechol moiety in PCV contributes to its antioxidant capabilities, allowing it to scavenge free radicals and reduce oxidative stress in biological systems .
- Protein Interaction : Studies have shown that PCV can interact with proteins, influencing their conformation and activity. For instance, it has been reported to inhibit insulin amyloid assembly, suggesting potential applications in diabetes research .
1. Environmental Monitoring
PCV has been employed in the detection of pollutants and bacterial spores. A study demonstrated the use of erbium-pyrocatechol violet complexes for the rapid onsite detection of bacterial spores, achieving a limit of detection of 60 μM for dipicolinic acid (DPA) and 5×10^6 spores . This application is crucial for biosecurity measures.
2. Clinical Diagnostics
In clinical settings, PCV is used for urinary protein measurement. However, limitations have been noted regarding false positives in dilute urine samples when using the PCV-dye method compared to other assays like pyrogallol red . This highlights the need for standardization in laboratory practices.
3. Sensing Technologies
Recent advancements have integrated PCV into biosensing devices, enhancing their sensitivity and specificity for detecting various analytes. Its role as a colorimetric indicator allows for naked-eye determination of specific ions such as oxalate in complex mixtures .
Case Studies
Properties
IUPAC Name |
tetrasodium;4-[3-(3,4-dioxidophenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]benzene-1,2-diolate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O7S.4Na/c20-14-7-5-11(9-16(14)22)19(12-6-8-15(21)17(23)10-12)13-3-1-2-4-18(13)27(24,25)26-19;;;;/h1-10,20-23H;;;;/q;4*+1/p-4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAHXOYVHHTEDN-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)[O-])[O-])C4=CC(=C(C=C4)[O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Na4O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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